molecular formula C11H15ClFNO B13577904 3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride

3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B13577904
M. Wt: 231.69 g/mol
InChI Key: PYMCMFNTFMYORF-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-2-methoxybenzaldehyde and pyrrolidine.

    Formation of Intermediate: The aldehyde group of 3-fluoro-2-methoxybenzaldehyde reacts with pyrrolidine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Cyclization: The amine undergoes cyclization to form the pyrrolidine ring.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amines.

Scientific Research Applications

3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluoro-2-methoxyphenyl)pyrrolidine
  • 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride
  • (S)-(+)-3-Fluoropyrrolidine hydrochloride

Uniqueness

3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

3-(3-fluoro-2-methoxyphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H14FNO.ClH/c1-14-11-9(3-2-4-10(11)12)8-5-6-13-7-8;/h2-4,8,13H,5-7H2,1H3;1H

InChI Key

PYMCMFNTFMYORF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)C2CCNC2.Cl

Origin of Product

United States

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